molecular formula C18H19N5O2 B2501477 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide CAS No. 2034326-88-8

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide

Cat. No.: B2501477
CAS No.: 2034326-88-8
M. Wt: 337.383
InChI Key: DJDOTTNVUOXCRN-UHFFFAOYSA-N
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Description

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide is a complex organic compound belonging to the class of triazolo[4,3-b]pyridazine derivatives

Mechanism of Action

Target of Action

The primary target of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide is the cell division protein ZipA . This protein plays a crucial role in bacterial cell division, stabilizing the FtsZ protofilaments by cross-linking them and serving as a cytoplasmic membrane anchor for the Z ring .

Mode of Action

This compound interacts with its target, the cell division protein ZipA, to stabilize the FtsZ protofilaments . This interaction results in the formation of a stable Z ring, a critical structure in bacterial cell division .

Biochemical Pathways

The biochemical pathway affected by this compound is the bacterial cell division pathway . By stabilizing the FtsZ protofilaments and the Z ring, this compound affects the downstream process of cell division, potentially inhibiting the proliferation of bacterial cells .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, is currently unavailable .

Result of Action

The molecular and cellular effects of this compound’s action are related to its interaction with the cell division protein ZipA . By stabilizing the FtsZ protofilaments and the Z ring, this compound can potentially inhibit bacterial cell division, leading to a decrease in bacterial proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Specific information about how these factors affect the compound’s action is currently unavailable .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide are not fully known due to the limited available research. Triazole compounds, which this compound is a part of, are known to bind readily in the biological system with a variety of enzymes and receptors . This suggests that this compound may also interact with various biomolecules, influencing biochemical reactions.

Cellular Effects

The cellular effects of this compound are not well-documented. Related triazole compounds have been found to exhibit a range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that triazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Triazole compounds are known to interact with various enzymes and cofactors, suggesting that this compound may also be involved in certain metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the triazolo[4,3-b]pyridazine core This core can be synthesized through cyclization reactions involving hydrazine and appropriate diketones or β-diketones

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research has shown that triazolo[4,3-b]pyridazine derivatives exhibit biological activity, including potential antitumor properties. These compounds can interact with various biological targets, making them candidates for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to modulate biological pathways can be harnessed to treat various diseases.

Industry: In the chemical industry, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties may offer advantages in the development of new products.

Comparison with Similar Compounds

  • N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

  • N-[(6-Ethoxy[1,2,4]triazolo[4, 3-b]pyridazin-3-yl)methyl]-3,4-difluorobenzamide

Uniqueness: N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide stands out due to its unique structural features, which contribute to its distinct biological and chemical properties

Properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-2-25-16-9-8-14-20-21-15(23(14)22-16)12-19-17(24)18(10-11-18)13-6-4-3-5-7-13/h3-9H,2,10-12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDOTTNVUOXCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C3(CC3)C4=CC=CC=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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